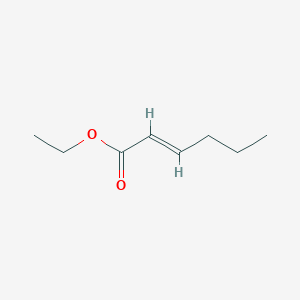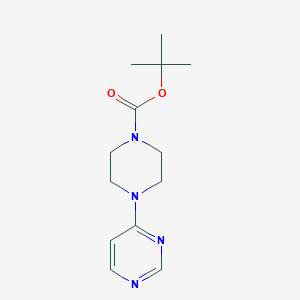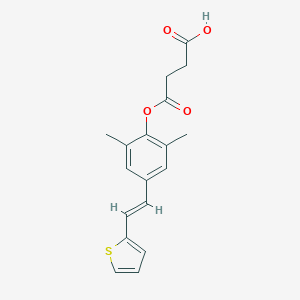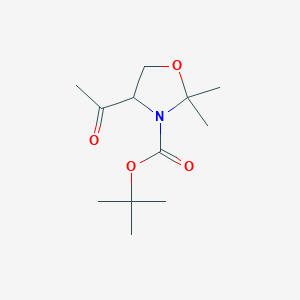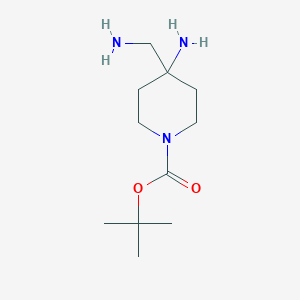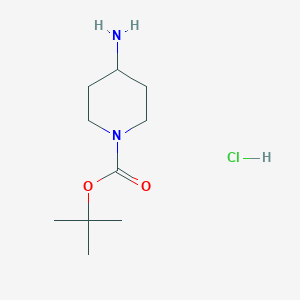
2,6-Dichloropyrimidine-4,5-diamine
Vue d'ensemble
Description
2,6-Dichloropyrimidine-4,5-diamine (DCPD) is an organic compound that is widely used in scientific research, particularly in the fields of biochemistry and physiology. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound that is found in many different biological molecules. DCPD has a wide range of applications due to its unique properties, such as its ability to act as a catalyst, its ability to interact with other molecules, and its low toxicity.
Applications De Recherche Scientifique
Pharmaceutical Synthesis
2,6-Dichloropyrimidine-4,5-diamine serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows for the creation of complex molecules that can be used in drug development, particularly in the design of kinase inhibitors which are crucial in targeted cancer therapies .
Agrochemical Production
This compound is also utilized in the development of agrochemicals. Its chemical properties enable the synthesis of pesticides and herbicides that help protect crops from pests and diseases, contributing to agricultural productivity.
Functional Materials Development
Due to its reactive nature, 2,6-Dichloropyrimidine-4,5-diamine is used in creating functional materials. These materials have specific properties or functions that can be applied in various industries, including electronics and nanotechnology.
Biarylpyrimidine Synthesis
It is involved in biarylpyrimidine synthesis, which is significant in medicinal chemistry. Biaryl compounds have two aromatic rings which can be essential for the biological activity of certain drugs .
Catalyst-Free Monoamination
The compound has been used in catalyst-free monoamination processes. This method is valuable in organic synthesis as it allows for the introduction of amine groups into molecules without the need for a catalyst, simplifying the synthesis process .
Vilsmeier–Haack Reaction
In synthetic organic chemistry, 2,6-Dichloropyrimidine-4,5-diamine can participate in the Vilsmeier–Haack reaction. This reaction is used to introduce aldehyde groups into compounds, which is a pivotal step in synthesizing various organic molecules .
Pyrimido[4,5-d]pyrimidines Chemistry
This chemical plays a role in the chemistry of pyrimido[4,5-d]pyrimidines, a class of compounds with potential therapeutic applications. It has been used to synthesize selective inhibitors for epidermal growth factor receptor (EGFR), which are important in treating certain types of cancer .
Propriétés
IUPAC Name |
2,6-dichloropyrimidine-4,5-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4Cl2N4/c5-2-1(7)3(8)10-4(6)9-2/h7H2,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJVAQTIZGIIBCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(N=C1Cl)Cl)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40286462 | |
| Record name | 4,5-Diamino-2,6-dichloropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40286462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloropyrimidine-4,5-diamine | |
CAS RN |
130838-36-7 | |
| Record name | 4,5-Diamino-2,6-dichloropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40286462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




